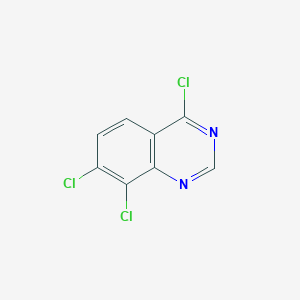

4,7,8-Trichloroquinazoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,7,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-2-1-4-7(6(5)10)12-3-13-8(4)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUDQSHQMHCEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027775-18-3 | |

| Record name | 4,7,8-trichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,7,8 Trichloroquinazoline and Its Analogues

Classical and Contemporary Approaches to Quinazoline (B50416) Core Synthesis

The formation of the fused bicyclic system of quinazoline can be achieved through various strategies, often beginning with appropriately substituted aniline derivatives.

A primary method for assembling the quinazoline scaffold is through the cyclocondensation of ortho-substituted anilines, particularly 2-aminobenzonitriles. This approach involves the reaction of the 2-amino group and the nitrile with a one-carbon electrophile, which provides the C2 atom of the quinazoline ring. Various reagents and catalysts have been employed to facilitate this transformation. For instance, the palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids is an effective method for producing 4-arylquinazolines organic-chemistry.org. Another approach involves an iron-catalyzed process where 2-alkylamino benzonitriles are converted into quinazolines through C(sp³)-H oxidation and subsequent intramolecular C-N bond formation organic-chemistry.org.

These reactions typically proceed through the initial formation of an intermediate that facilitates the intramolecular cyclization onto the nitrile group, followed by aromatization to yield the stable quinazoline ring. The versatility of this method allows for the introduction of various substituents on the benzene ring by starting with the appropriately substituted 2-aminobenzonitrile.

Table 1: Examples of Quinazoline Synthesis via Cyclocondensation This table is interactive. Users can sort by starting material, reagent, or product class.

| Starting Material | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 2-Aminobenzonitrile | Triethyl orthocarboxylate, Boronic Acid, Pd(II) catalyst | 4-Arylquinazolines | organic-chemistry.org |

| 2-Aminobenzonitrile | Aldehyde, Arylboronic Acid, Pd catalyst | Diverse Quinazolines | organic-chemistry.org |

A common and crucial step in the synthesis of chloroquinazolines is the conversion of a quinazolin-4(3H)-one (the lactam tautomer) or a quinazolin-4-ol (the lactim tautomer) to the corresponding 4-chloroquinazoline. This transformation is an oxidative aromatization process that replaces the C4-oxo or C4-hydroxyl group with a chlorine atom, which then serves as a versatile leaving group for further functionalization.

This chlorination is typically achieved by treating the quinazolinone precursor with a strong chlorinating agent. Commonly used reagents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or a combination of trichloroisocyanuric acid and triphenylphosphine nih.govesmed.orgresearchgate.netgoogle.comresearchgate.net. The reaction is often performed under reflux conditions, sometimes in the presence of a catalytic amount of a base like N,N-dimethylformamide (DMF) esmed.org. For example, the synthesis of 2,4-dichloroquinazoline (B46505) involves the treatment of 2,4-quinazolinedione with a chlorinating agent such as thionyl chloride or phosphorus oxychloride google.com. Similarly, 4-chloro-6-halo-2-phenylquinazolines are prepared by the chlorination of the corresponding quinazolin-4(3H)-ones nih.gov.

Table 2: Common Reagents for Chlorination of Quinazolinones

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux | esmed.orgresearchgate.net |

| Phosphorus oxychloride (POCl₃) | Reflux | google.com |

| Phosphorus pentachloride (PCl₅) | Heating | google.com |

Direct Synthesis Pathways for Polychlorinated Quinazolines

The direct synthesis of quinazolines bearing multiple chlorine atoms on the benzene ring requires starting materials that are already appropriately halogenated.

While a specific, documented synthesis for 4,7,8-trichloroquinazoline is not readily found in prominent literature, a plausible route can be extrapolated from established methodologies. Such a synthesis would logically commence with a 2-amino-3,4-dichlorobenzonitrile or a related trichloro-substituted aniline. This precursor would undergo cyclocondensation to form a 7,8-dichloroquinazolin-4(3H)-one. The final step would be the chlorination of the C4-oxo group, as described in section 2.1.2, to yield the target this compound.

In contrast, synthetic routes for related isomers have been reported. For instance, a Chinese patent describes the preparation of 2,4,8-trichloroquinazoline . This process involves reacting 7-chloro-(oximino)indolin-2-one with a chlorinating agent derived from bis(trichloromethyl)carbonate (BTC) and a phosphine oxide derivative, achieving the product in high yield google.com. The existence of other isomers like 4,6,8-trichloroquinazoline is also confirmed in chemical databases chemscene.com. The synthesis of the related 4,8-dichloroquinoline has been documented, providing strategic insights into the cyclization of dichlorinated aniline precursors nih.gov.

Advanced Derivatization Techniques Utilizing Halogenated Quinazoline Precursors

Polychlorinated quinazolines are valuable intermediates primarily because the chlorine atoms can be selectively replaced by various nucleophiles, allowing for the construction of diverse molecular architectures.

The reactivity of the chlorine atoms on a polychlorinated quinazoline ring is not uniform. Nucleophilic aromatic substitution (SNAr) reactions occur with distinct regioselectivity, governed by the electronic properties of the quinazoline core. It is well-documented for 2,4-dichloroquinazoline precursors that nucleophilic attack occurs preferentially at the C4 position mdpi.comnih.govdoaj.orgresearchgate.net.

This pronounced regioselectivity is attributed to two main factors:

Electronic Activation : The nitrogen atom at position 3 (N3) exerts a strong electron-withdrawing effect, significantly activating the C4 position towards nucleophilic attack.

Intermediate Stabilization : The anionic σ-complex (Meisenheimer complex) formed upon nucleophilic attack at C4 is effectively stabilized by the adjacent heterocyclic nitrogen atom.

DFT calculations have confirmed that the carbon atom at the C4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site and thus more susceptible to nucleophilic attack compared to the C2 position nih.govresearchgate.net. This principle can be extended to this compound. The chlorine atom at the C4 position is expected to be vastly more reactive towards nucleophiles than the chlorines at the C7 and C8 positions on the carbocyclic ring. The C7 and C8 positions lack the strong activation provided by the adjacent pyrimidine (B1678525) nitrogen, making them behave more like chlorines on a simple dichlorobenzene ring, which are generally unreactive towards SNAr unless under harsh conditions or when activated by other strong electron-withdrawing groups. This differential reactivity allows for the selective functionalization of the C4 position while leaving the C7 and C8 chlorines intact, providing a powerful tool for building complex molecules.

Table 3: Regioselectivity in SNAr Reactions of Chloroquinazolines

| Substrate | Nucleophile | Position of Substitution | Rationale | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | C4 | Electronic activation by adjacent N3 | mdpi.comnih.gov |

| 4,7-Dichloroquinoline | Morpholine | C4 | Electronic activation by adjacent N1 | mdpi.com |

Regioselective Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

Amination Reactions at Electrophilic Centers (e.g., C-4 Position)

The quinazoline scaffold, particularly when substituted with multiple halogen atoms like in this compound, presents several electrophilic centers susceptible to nucleophilic attack. The chlorine atoms at positions 4, 7, and 8 can be displaced through nucleophilic aromatic substitution (SNAr) reactions. Among these, the C-4 position is the most reactive. This high reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) in the pyrimidine ring, which stabilizes the intermediate formed during the nucleophilic attack.

The regioselective SNAr at the C-4 position of polychlorinated quinazolines is a well-documented and extensively studied phenomenon. nih.gov For precursors like 2,4-dichloroquinazoline, reactions with a wide variety of amine nucleophiles—including anilines, benzylamines, and aliphatic amines—consistently result in substitution at the C-4 position. nih.govmdpi.com This inherent reactivity allows for the selective synthesis of 4-aminoquinazoline derivatives, which are considered privileged structures in medicinal chemistry. nih.gov

While the chlorine at C-4 is highly susceptible to displacement, subsequent substitutions at other positions, such as C-2, require more forcing conditions. These can include higher temperatures (often exceeding 100°C), the use of microwave irradiation, or employing transition metal-catalyzed methods like the Buchwald-Hartwig amination. mdpi.com This differential reactivity is crucial for the controlled, stepwise synthesis of polysubstituted quinazolines.

In a study involving the palladium-catalyzed amination of 4,7-dichloroquinoline, a related heterocyclic system, the halogen atom at the C-4 position was also found to be significantly more reactive than the one at the C-7 position. This resulted in high selectivity for the monoamination product at the C-4 position. researchgate.net This principle of heightened reactivity at the C-4 position is a cornerstone for the synthetic derivatization of this compound.

Table 1: Regioselective SNAr Reaction Conditions for Chloroquinazoline Precursors This table is interactive. You can sort and filter the data.

| Precursor | Nucleophile | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines | Ethanol | Reflux | 2-Chloro-4-(phenylamino)quinazoline | nih.gov |

| 2,4-Dichloroquinazoline | Benzylamines | Isopropanol | 80°C | 2-Chloro-4-(benzylamino)quinazoline | nih.gov |

| 2,4-Dichloroquinazoline | Aliphatic amines | Acetonitrile | Room Temp | 2-Chloro-4-(alkylamino)quinazoline | nih.gov |

| 4,7-Dichloroquinoline | Adamantane-amines | Dioxane | 100°C, Pd-catalyst | 4-(Adamantylamino)-7-chloroquinoline | researchgate.net |

Mechanistic Investigations of SNAr for this compound and Derivatives

The pronounced regioselectivity observed in the amination of this compound and its analogues is rooted in the electronic structure of the quinazoline ring. Mechanistic studies, including kinetic analyses and computational modeling, have provided a deeper understanding of the factors governing the SNAr pathway. The reaction generally proceeds through a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

Computational studies using Density Functional Theory (DFT) on 2,4-dichloroquinazoline precursors have been performed to elucidate the molecular basis for this regioselectivity. nih.govresearchgate.net These calculations help in modeling the transition states and intermediates involved in the nucleophilic attack at different positions. The results consistently show that the energy barrier for the formation of the Meisenheimer complex is lower when the nucleophile attacks the C-4 position compared to the C-2 position. This is because the negative charge in the intermediate is better stabilized by the adjacent nitrogen atoms when the attack occurs at C-4.

Kinetic studies on the reaction between 4-chloroquinazoline and various amines suggest that the reaction mechanism can sometimes be borderline between a concerted and a stepwise pathway. researchgate.net The first step, which is the nucleophilic attack on the electrophilic carbon, is typically the rate-determining step of the reaction. researchgate.net The stability of the resulting intermediate is paramount, and the quinazoline ring system is well-suited to delocalize the added electron density, particularly when substitution occurs at the C-4 position. This inherent electronic preference underscores the synthetic utility of SNAr reactions for creating diverse libraries of 4-substituted quinazolines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed in the synthesis of complex organic molecules. yonedalabs.comyoutube.com In the context of this compound, this palladium-catalyzed reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the chlorinated positions. The reaction typically involves an organic halide, an organoboron reagent (like a boronic acid or ester), a palladium catalyst, and a base. yonedalabs.com

The reactivity of the C-Cl bonds in polychlorinated heteroaromatics towards Suzuki-Miyaura coupling follows a predictable pattern. The C-4 position of the quinazoline ring is generally the most susceptible to oxidative addition by the palladium(0) catalyst, again due to the electronic influence of the adjacent nitrogen atom. nih.gov This allows for regioselective C-C bond formation. For instance, in reactions with 2,4,7-trichloroquinazoline (B1295576), coupling with arylboronic acids preferentially occurs at the C-4 position. nih.gov

The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and selectivity. Common palladium sources include Pd(OAc)₂ and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov The use of different ligands can modulate the reactivity of the catalyst, and in some cases, can be used to overcome the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds. nih.gov Studies on dihaloquinolines have shown that it is possible to achieve sequential or one-pot double cross-coupling reactions to synthesize polysubstituted quinolines. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling on Halogenated Quinazolines/Quinolines This table is interactive. You can sort and filter the data.

| Substrate | Boronic Acid | Catalyst | Base | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 7-Bromo-deoxyvasicinone | Arylboronic acids | Pd(OAc)₂ | K₃PO₄ | 7-Aryl-deoxyvasicinone | High | nih.gov |

| 5,7-Dibromo-deoxyvasicinone | Arylboronic acids | Pd(OAc)₂ | K₃PO₄ | 5,7-Diaryl-deoxyvasicinone | 74-98% | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | 2,3,4-Triarylquinolines | - | nih.gov |

| 2,4,7-Trichloroquinazoline | Arylboronic acids | - | - | 4-Aryl-2,7-dichloroquinazoline | Low | nih.gov |

Palladium-Catalyzed Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling is another cornerstone of transition metal catalysis, specifically used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. jk-sci.comwikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base such as an amine. chem-station.com It provides a direct route to introduce alkyne functionalities onto the quinazoline core, which are valuable handles for further synthetic transformations.

Similar to other palladium-catalyzed reactions, the Sonogashira coupling on this compound is expected to show regioselectivity, with the C-4 position being the most reactive site. Research on 2-substituted 4-chloroquinazolines demonstrated that Sonogashira coupling with terminal alkynes proceeds efficiently at room temperature to afford the corresponding 4-alkynylquinazolines in high yields. researchgate.net

The reaction conditions can be tuned to accommodate a variety of functional groups on both the quinazoline and the alkyne partner, making it a robust tool for late-stage diversification in synthetic schemes. jk-sci.com In some cases, copper-free Sonogashira protocols have been developed, which can be advantageous for certain substrates. For example, a system using PdCl₂(MeCN)₂ with an X-Phos ligand was effective for coupling on 6-halo-quinazolin-4(3H)-ones. snu.edu.in This highlights the adaptability of the Sonogashira reaction for derivatizing various positions on the quinazoline ring system. nih.govresearchgate.net

Application of Other Metal-Mediated Catalysis (e.g., Cobalt, Manganese, Copper) in Quinazoline Derivatization

While palladium has dominated the field of cross-coupling chemistry, there is growing interest in using more earth-abundant and less expensive metals like cobalt, manganese, and copper for the synthesis and derivatization of quinazolines. mdpi.com These metals offer alternative reactivity and can catalyze unique transformations.

Copper Catalysis: Copper-catalyzed reactions have emerged as convenient and efficient methods for constructing quinazoline derivatives. mdpi.com Copper salts are low in toxicity and cost. They have been successfully used in cascade reactions to synthesize quinazolines from simple starting materials, often through C-N bond formation via Ullmann-type couplings and subsequent aerobic oxidation. nih.govorganic-chemistry.org For example, a ligand-free, CuI-catalyzed tandem reaction between (2-bromophenyl)-methylamines and amides provides a practical route to various quinazoline derivatives. mdpi.comorganic-chemistry.org

Manganese Catalysis: Manganese is an earth-abundant, inexpensive, and environmentally benign metal. mdpi.com Mn-catalyzed reactions, particularly those involving C-H activation, have been developed for quinazoline synthesis. mdpi.comnih.gov An acceptorless dehydrogenative coupling (ADC) strategy, catalyzed by a Mn(I) complex, enables the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides, releasing only dihydrogen as a byproduct. nih.govresearchgate.netfrontiersin.org

Cobalt Catalysis: Cobalt is another low-cost metal with diverse applications in organic synthesis. nih.gov Cobalt-catalyzed C-H activation and annulation reactions have been reported for quinazoline synthesis. For instance, a ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles provides access to quinazoline derivatives under mild conditions. nih.govresearchgate.net

Table 3: Overview of Co, Mn, and Cu-Catalyzed Quinazoline Synthesis Methods This table is interactive. You can sort and filter the data.

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Ref |

|---|---|---|---|---|

| Copper (CuI) | Ullmann Coupling / Aerobic Oxidation | (2-bromophenyl)methylamines, amides | Ligand-free, efficient cascade | mdpi.comnih.govorganic-chemistry.org |

| Manganese (Mn(I) complex) | Acceptorless Dehydrogenative Coupling | 2-aminobenzyl alcohol, primary amides | Atom-economical, sustainable | nih.govresearchgate.net |

| Cobalt (Co(OAc)₂) | Dehydrogenative Annulation | 2-aminoaryl alcohols, nitriles | Ligand-free, mild conditions | nih.govresearchgate.net |

Microwave-Assisted Synthesis Enhancements and Optimization

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govfrontiersin.org The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds like quinazolines.

For SNAr reactions, such as the amination of chloroquinazolines, microwave heating can dramatically reduce reaction times from hours to minutes. A study on the synthesis of N-aryl substituted-4-aminoquinazolines from 4-chloroquinazoline and various amines demonstrated that microwave irradiation shortened the reaction time from 12 hours under conventional reflux to just 20 minutes, with improved yields. nih.gov This efficiency is crucial for the rapid generation of compound libraries for screening purposes.

Microwave assistance is also effective for more complex, multi-step, or multi-component reactions. The synthesis of triazoloquinazolinones and benzimidazoquinazolinones via three-component condensation reactions under microwave irradiation resulted in nearly quantitative yields within a few minutes. beilstein-journals.org Similarly, novel polyheterocyclic systems have been rapidly prepared under solvent-free microwave conditions. nih.gov The ability to precisely control temperature and pressure in modern microwave reactors allows for the optimization of reaction conditions that might be difficult to achieve with traditional heating, making it a valuable technology for the synthesis of this compound derivatives. nih.govnih.gov

One-Pot Synthetic Strategies for Efficiency and Sustainability

One notable approach involves a copper-catalyzed one-pot, three-component aerobic oxidative cyclization. This method has been successfully applied to the synthesis of quinazolines with various substituents. For instance, the reaction of 2-aminoaryl ketones with methylazaarenes in the presence of ammonium acetate and a copper(II) chloride catalyst under an oxygen atmosphere can produce chloro-substituted quinazoline derivatives in moderate to very good yields. The tolerance of this method for different functional groups on the aryl ring of the 2-aminophenylketone makes it a versatile tool for creating a library of quinazoline analogues.

Another efficient one-pot, three-component synthesis has been developed for (E)-2-aryl-4-styrylquinazolines, where chloro-substituted derivatives have demonstrated significant biological activity. This method utilizes the cyclocondensation of substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with aromatic aldehydes, mediated by copper(II) acetate under aerobic conditions. This strategy is operationally simple and provides high yields in short reaction times, making it an attractive and direct route to functionalized quinazolines from readily available starting materials .

Furthermore, catalyst-free, one-pot methodologies have been reported. For example, the cyclocondensation of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with trimethoxy methane (trimethyl orthoformate) and ammonium acetate under aerobic conditions also yields substituted quinazolines. The absence of a metal catalyst in this process enhances its environmental friendliness .

The following tables summarize key aspects of these one-pot synthetic strategies for chloro-substituted quinazoline analogues.

Table 1: Copper-Catalyzed One-Pot Synthesis of Substituted Quinazolines

| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product Type | Yield |

| 2-Aminoaryl ketones, Methylazaarenes | NH₄OAc, CuCl₂ | O₂ atmosphere, DMF, 120 °C | Substituted Quinazolines | Moderate to Good |

| 1-(2-Aminophenyl)-3-arylprop-2-en-1-ones, Aromatic aldehydes | Cu(OAc)₂ | Aerobic conditions | (E)-2-Aryl-4-styrylquinazolines | High |

Table 2: Catalyst-Free One-Pot Synthesis of Substituted Quinazolines

| Starting Materials | Reagents | Reaction Conditions | Product Type | Yield |

| 1-(2-Aminophenyl)-3-arylprop-2-en-1-ones, Trimethoxy methane | NH₄OAc | Aerobic conditions | (E)-4-Styrylquinazolines | High |

These one-pot strategies underscore the progress in synthetic organic chemistry towards more efficient and sustainable methods for the preparation of complex heterocyclic compounds like polychlorinated quinazolines. The ability to construct the quinazoline core in a single step from simple precursors is a testament to the power of modern synthetic methodologies.

Reactivity Profiles and Transformation Pathways of 4,7,8 Trichloroquinazoline

Nucleophilic Reactivity of Halogen Substituents

The presence of three chlorine atoms at positions 4, 7, and 8 of the quinazoline (B50416) ring opens up possibilities for various nucleophilic substitution reactions. These reactions are pivotal for the functionalization of the quinazoline scaffold and the synthesis of a diverse range of derivatives.

The chlorine atoms at the C-4, C-7, and C-8 positions of 4,7,8-trichloroquinazoline exhibit distinct reactivity profiles towards nucleophiles. This differential reactivity is primarily governed by the electronic environment of each carbon atom to which the chlorine is attached. The C-4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This heightened reactivity is a well-documented characteristic of 4-chloroquinazolines. nih.govnih.gov

In the context of 2,4,7-trichloroquinazoline (B1295576), palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have demonstrated that substitution occurs preferentially at the C-4 position. nih.govscispace.com For instance, the reaction of 2,4,7-trichloroquinazoline with arylboronic acids in the presence of a palladium catalyst leads to the selective formation of 4-aryl-2,7-dichloroquinazolines. nih.gov This regioselectivity highlights the enhanced electrophilicity of the C-4 position.

Following the substitution at C-4, the C-2 position becomes the next most reactive site for nucleophilic attack. nih.gov The chlorine atom at C-7, being on the benzenoid ring, is considerably less reactive compared to those on the pyrimidine (B1678525) ring and typically requires more forcing reaction conditions for substitution. The order of reactivity for nucleophilic substitution is therefore C-4 > C-2 > C-7. nih.gov

To circumvent the high reactivity of the C-4 position and to achieve functionalization at other sites, a strategy involving the temporary deactivation of the C-4 position has been developed. nih.gov This involves the introduction of a thioether at C-4, which can be later removed, allowing for selective reactions at the C-2 and C-7 positions. nih.govscispace.com

Below is a table summarizing the regioselective Suzuki coupling reactions of a related compound, 2,4,7-trichloroquinazoline, which illustrates the differential reactivity of the chloro substituents.

Table 1: Regioselective Suzuki Coupling of 2,4,7-Trichloroquinazoline with Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2,7-Dichloro-4-phenylquinazoline | 95 |

| 2 | 4-Methylphenylboronic acid | 2,7-Dichloro-4-(4-methylphenyl)quinazoline | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2,7-Dichloro-4-(4-methoxyphenyl)quinazoline | 98 |

| 4 | 4-Fluorophenylboronic acid | 2,7-Dichloro-4-(4-fluorophenyl)quinazoline | 85 |

| 5 | 3-Thienylboronic acid | 2,7-Dichloro-4-(3-thienyl)quinazoline | 75 |

Data sourced from reference nih.gov.

The observed regioselectivity in nucleophilic substitution reactions of this compound is a direct consequence of electronic and steric factors.

Electronic Effects: The quinazoline ring system possesses two nitrogen atoms that are electron-withdrawing, which significantly influences the electron density distribution across the molecule. The nitrogen atoms at positions 1 and 3 create a polarization of the pyrimidine ring, making the carbon atoms, particularly C-2 and C-4, electron-deficient and thus highly susceptible to nucleophilic attack. nih.govmdpi.com Computational studies on related 2,4-dichloroquinazolines have shown that the carbon atom at the C-4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic. researchgate.net This is consistent with the experimental observations of preferential substitution at this site. nih.govresearchgate.net

The chlorine atoms themselves, being electronegative, further withdraw electron density from the ring through an inductive effect, enhancing the electrophilicity of the attached carbon atoms. However, the lone pairs on the chlorine atoms can also participate in resonance, which can partially counteract the inductive effect. In the case of the quinazoline ring, the electron-withdrawing effect of the nitrogen atoms is dominant, especially for the C-4 position.

Steric Effects: Steric hindrance can also play a role in determining the site of nucleophilic attack, although it is often secondary to electronic effects in these systems. For a bulky nucleophile, approach to the C-8 position might be slightly more hindered due to the "peri" interaction with the substituent at the C-1 position of the pyrimidine ring. However, in most cases, the overwhelming electronic preference for the C-4 position dictates the outcome of the reaction.

Electrophilic Attack and Aromatic Substitution Reactions on the Benzenoid Ring

While the pyrimidine ring of this compound is electron-deficient and generally unreactive towards electrophiles, the benzenoid ring can undergo electrophilic aromatic substitution. However, the reactivity of the benzenoid ring is significantly influenced by the presence of the fused pyrimidine ring and the three chlorine substituents.

The fused pyrimidine ring acts as a deactivating group towards electrophilic attack on the benzenoid ring due to the electron-withdrawing nature of the nitrogen atoms. Furthermore, the three chlorine atoms are also deactivating groups due to their inductive electron-withdrawing effect. libretexts.org Therefore, this compound is expected to be significantly less reactive towards electrophilic aromatic substitution than benzene.

The directing effect of the substituents must also be considered. The fused pyrimidine ring would direct incoming electrophiles to the C-5 and C-7 positions. The chlorine atoms are ortho, para-directing deactivators. youtube.comyoutube.com In this compound, the C-5 and C-6 positions are available for substitution. The directing effects of the C-7 and C-8 chloro substituents would reinforce the directing effect of the fused ring towards the C-5 position. Therefore, it can be predicted that electrophilic substitution, if it occurs, would preferentially take place at the C-5 position, followed by the C-6 position. It is important to note that due to the highly deactivated nature of the ring system, forcing conditions would likely be required for such reactions.

Oxidation and Reduction Chemistry of the Quinazoline Core and Halogen Substituents

The quinazoline core of this compound can undergo both oxidation and reduction reactions, although the presence of the chloro substituents can influence the outcome of these transformations.

Oxidation: The nitrogen atoms of the quinazoline ring are susceptible to oxidation, typically leading to the formation of N-oxides. nih.govbiosynce.com Oxidation of quinazolines can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide. biosynce.com In the case of this compound, oxidation could potentially occur at either the N-1 or N-3 position, or both. nih.gov The formation of N-oxides can be a useful synthetic strategy, as the N-oxide functionality can act as a directing group for further functionalization of the quinazoline ring. mdpi.com The quinazolinone structure, which is an oxidized form of quinazoline, is noted for its stability against further oxidation. nih.gov

Reduction: The pyrimidine ring of the quinazoline nucleus can be reduced under certain conditions. Catalytic hydrogenation is a common method for the reduction of heterocyclic aromatic rings. nih.govrsc.org For instance, the hydrogenation of quinazolinones can lead to the formation of dihydroquinazolinones. rsc.org In the case of this compound, catalytic hydrogenation would likely lead to the reduction of the pyrimidine ring. However, a significant challenge in the reduction of halogenated heterocycles is the potential for hydrodehalogenation, where the chlorine atoms are replaced by hydrogen. Careful selection of the catalyst and reaction conditions would be necessary to achieve selective reduction of the quinazoline core without affecting the chloro substituents. clariant.com Cobalt-based catalysts have been shown to be effective for the selective transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov

Alkylation and Acylation Reactions at Nitrogen Atoms

The nitrogen atoms in the quinazoline ring of this compound are potential sites for alkylation and acylation reactions. These reactions typically proceed through the nucleophilic attack of the nitrogen lone pair on an alkylating or acylating agent.

In the quinazoline ring system, the N-3 atom is generally more nucleophilic than the N-1 atom and is the preferred site for alkylation and acylation. uw.edumdpi.com This preference is attributed to the electronic environment of the nitrogen atoms. N-alkylation of quinazolinones, for example, has been shown to occur selectively at the N-3 position. uw.edu

The reaction of this compound with alkyl halides or other electrophilic alkylating agents in the presence of a base would be expected to yield N3-alkylated products. Similarly, acylation with acyl chlorides or anhydrides would also likely occur at the N-3 position. nih.gov The resulting N-alkylated or N-acylated quinazolinium salts would be more susceptible to nucleophilic attack, potentially activating the ring system for further transformations. It is also possible that under certain conditions, particularly with strong alkylating agents, quaternization of both nitrogen atoms could occur.

Structure Activity Relationship Sar Investigations of 4,7,8 Trichloroquinazoline Derivatives

Rational Design Principles for Modifying the 4,7,8-Trichloroquinazoline Scaffold

The rational design of derivatives based on the this compound scaffold is fundamentally guided by the strategic manipulation of its chemical properties to achieve desired biological interactions. The primary principle revolves around the high reactivity of the chlorine atom at the C-4 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups. This approach is well-documented for 2,4-dichloroquinazoline (B46505) precursors, where regioselective substitution at the C-4 position is consistently observed. It is anticipated that this compound would exhibit similar reactivity, allowing for the introduction of various amine, ether, and thioether linkages.

Another key design principle involves leveraging the electronic nature of the three chlorine atoms. These electron-withdrawing groups significantly influence the electron density of the entire quinazoline (B50416) ring system, which can be exploited to modulate binding affinities to biological targets. Modifications can be designed to either enhance or attenuate this electronic effect through the introduction of further electron-donating or electron-withdrawing groups at other positions, such as C-2.

Furthermore, the design process considers the steric bulk and conformational flexibility of the introduced substituents. The spatial arrangement of the chlorine atoms at positions 7 and 8 creates a specific steric environment that can be utilized to achieve selective binding to target proteins. Introducing bulky or flexible side chains at the C-4 or C-2 positions can be used to probe the topology of binding pockets and optimize van der Waals interactions.

Correlating Substituent Position and Nature with Biological Activity Mechanisms

The biological activity of quinazoline derivatives is intricately linked to the nature and position of their substituents. Based on extensive research on related compounds, a predictive correlation for this compound derivatives can be established.

Significance of the Halogenation Pattern (C-4, C-7, C-8) on Biological Activity Mechanisms

The specific 4,7,8-trichlorination pattern is predicted to impart a unique combination of electronic and steric properties that are crucial for biological activity.

C-4 Chlorine: The chlorine atom at the C-4 position is a key determinant of both synthetic accessibility and biological activity. Its role as a leaving group in SNAr reactions is paramount for diversification of the scaffold. In terms of biological interactions, the substituent that replaces the C-4 chlorine often plays a direct role in binding to the target, for instance, by forming hydrogen bonds or hydrophobic interactions within a protein's active site.

C-7 Chlorine: In the broader context of quinoline (B57606) and quinazoline chemistry, a halogen at the C-7 position is often associated with potent biological activities, including antimalarial and anticancer effects. The 7-chloro group is considered optimal for antimalarial activity in 4-aminoquinolines. It is an electron-withdrawing group that can influence the pKa of the quinazoline nitrogens and enhance binding to targets like heme.

The combination of these three chlorine atoms is expected to create a highly electrophilic aromatic system, potentially influencing mechanisms such as enzyme inhibition or intercalation with DNA. The specific arrangement may also confer resistance to metabolic degradation, thereby improving pharmacokinetic properties.

Influence of Modifications at Other Quinazoline Core Positions (e.g., C-2, C-3)

Modifications at other positions of the quinazoline core are critical for fine-tuning the biological activity profile.

C-2 Position: The C-2 position offers another site for introducing diversity. Substituents at this position can influence the electronic properties of the pyrimidine (B1678525) ring and provide additional interaction points with biological targets. For instance, the introduction of small alkyl or aryl groups can modulate lipophilicity and steric profile. In some quinazolinone series, the presence of methyl or thiol groups at the C-2 position has been deemed essential for antimicrobial activity.

C-3 Position: The N-3 position of the quinazoline ring is also a critical site for modification. In many quinazolinone-based inhibitors, this position is involved in hydrogen bonding with the target protein. Substitution at the N-3 position can impact the planarity of the ring system and introduce steric hindrance that may either enhance or decrease activity depending on the target's topology. For instance, substitution can prevent the formation of crucial hydrogen bonds, leading to a decrease in activity.

Exploration of Steric and Electronic Parameters in SAR Elucidation

A quantitative understanding of the structure-activity relationship for this compound derivatives would rely heavily on the systematic exploration of steric and electronic parameters.

Electronic Parameters: The electron-withdrawing nature of the three chlorine atoms significantly lowers the electron density of the quinazoline ring system. This effect can be quantified using Hammett constants or by calculating molecular electrostatic potential (MEP) maps. The introduction of substituents with varying electronic properties (e.g., electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro) at the C-2 or C-4 positions would allow for the establishment of a clear correlation between the electronic character of the molecule and its biological activity. The pKa values of the quinazoline nitrogens, which are influenced by the electronic effects of the substituents, are also a critical parameter, as they determine the ionization state of the molecule at physiological pH and its ability to participate in ionic interactions.

Steric Parameters: The steric influence of substituents is another crucial factor. This can be described by parameters such as the Taft steric parameter (Es) or by computational methods that calculate molecular volume and surface area. The specific arrangement of the chlorine atoms at C-7 and C-8 creates a defined steric pocket that can be exploited for achieving selectivity. The introduction of increasingly bulky substituents at the C-4 position, for example, would help to map the steric tolerance of the target's binding site. The planarity of the quinazoline ring system can also be affected by bulky substituents, which can in turn influence how the molecule fits into a binding pocket.

A systematic study involving the variation of both electronic and steric parameters would be essential to build a comprehensive QSAR model for this compound derivatives. Such a model would be invaluable for the rational design of new analogues with optimized biological activity.

Interactive Data Table: Predicted Influence of Substitutions on this compound Derivatives

| Position of Modification | Type of Substituent | Predicted Effect on Steric Properties | Predicted Effect on Electronic Properties | Predicted Impact on Biological Activity |

| C-4 | Small alkyl amines | Minor increase in bulk | Introduction of basic character | Modulation of solubility and potential for H-bonding |

| C-4 | Bulky aromatic amines | Significant increase in bulk | Introduction of aromatic system for π-stacking | Potential for enhanced binding through hydrophobic and π-interactions |

| C-2 | Methyl group | Minor increase in bulk | Weak electron-donating | May enhance lipophilicity and binding |

| C-2 | Phenyl group | Significant increase in bulk | Electron-withdrawing (inductive), potential for resonance | Can provide additional binding interactions and modulate electronics |

| C-7 | (Fixed Chlorine) | Moderate bulk | Strong electron-withdrawing | Likely crucial for a specific biological activity profile |

| C-8 | (Fixed Chlorine) | Moderate bulk | Strong electron-withdrawing | Contributes to overall steric and electronic profile, potential for selectivity |

Computational Chemistry and Theoretical Characterization of 4,7,8 Trichloroquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and other electronic descriptors. For 4,7,8-trichloroquinazoline, DFT studies would elucidate the impact of the three chlorine substituents on the quinazoline (B50416) core.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting chemical reactivity. biointerfaceresearch.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Calculations for quinazoline derivatives typically show that the distribution of these frontier orbitals is heavily influenced by the positions of substituents. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower both HOMO and LUMO energy levels, potentially increasing the molecule's electrophilicity.

These values are hypothetical and serve to illustrate the data generated from DFT calculations.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. jchemlett.comrsc.org These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding free energy. fortunejournals.comfortunejournals.com A lower docking score generally indicates a stronger binding affinity. fortunejournals.com For this compound, docking studies against a specific kinase or other enzyme would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the chlorine atoms or the quinazoline nitrogen atoms and the protein's amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, assessing its stability. doi.org Starting from a docked pose, an MD simulation calculates the atomic movements of the system, offering insights into conformational changes and the persistence of key interactions. jchemlett.com Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand-protein complex suggests a stable binding mode. biointerfaceresearch.com

Table 2: Example Data from Molecular Docking and MD Simulations

| Parameter | Illustrative Finding | Interpretation |

|---|---|---|

| Docking | ||

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the target protein. |

| Key Interactions | Hydrogen bond with SER240; Hydrophobic interaction with LEU142. | Identifies specific residues crucial for binding. |

| MD Simulation | ||

| RMSD of Complex | Stable at ~0.2 nm after 10 ns | The ligand remains stably bound in the active site. biointerfaceresearch.com |

| RMSF of Ligand | Low fluctuations (<0.1 nm) | The ligand maintains a consistent conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.orgnih.gov The goal is to develop a mathematical model that can predict the activity of new, untested compounds. jocpr.comresearchgate.net

To build a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally related quinazoline derivatives with experimentally measured biological activity (e.g., IC50 values). mdpi.com For each molecule, a set of numerical descriptors is calculated, which can be electronic (e.g., from DFT), steric, topological, or hydrophobic. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation linking these descriptors to the observed activity. bg.ac.rs

The resulting QSAR model can be used to predict the biological activity of this compound and guide the design of new derivatives with potentially improved potency. nih.govnih.gov

Table 3: Hypothetical QSAR Model for a Series of Quinazoline Derivatives

| Compound | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| Derivative 1 | 2.5 | 3.1 | 6.8 | 6.7 |

| Derivative 2 | 3.1 | 2.9 | 7.2 | 7.3 |

| This compound | 4.2 | 3.5 | N/A | 7.9 |

This table illustrates how a QSAR model uses calculated descriptors to predict biological activity (pIC50).

In Silico Prediction of Regioselectivity in Synthetic Transformations

Computational chemistry is highly effective at predicting the outcome of chemical reactions, including regioselectivity. For this compound, a key synthetic question is the relative reactivity of the three chlorine atoms toward nucleophilic aromatic substitution (SNAr).

Theoretical studies, often using DFT, can predict which position (C4, C7, or C8) is most susceptible to nucleophilic attack. nih.gov This is achieved by analyzing the electronic structure of the molecule. Several factors are considered:

Partial Atomic Charges: The carbon atom with the most positive partial charge is often the most electrophilic and thus more reactive toward nucleophiles.

Frontier Molecular Orbitals: The site of nucleophilic attack often corresponds to the atom with the largest coefficient in the LUMO. nih.gov

Activation Energy Calculations: The most accurate method involves calculating the energy barriers for the reaction pathways corresponding to nucleophilic attack at each of the three positions. The pathway with the lowest activation energy represents the most likely outcome.

For related 2,4-dichloroquinazoline (B46505) systems, studies have consistently shown that the C4 position is significantly more reactive to nucleophilic attack than other positions on the ring. nih.gov This regioselectivity is attributed to the electronic influence of the ring nitrogens, which makes the C4 carbon more electron-deficient. A similar in silico analysis of this compound would provide a robust prediction of its reactivity, guiding synthetic efforts.

Table 4: Theoretical Prediction of Regioselectivity for SNAr Reaction

| Position of Attack | Calculated Activation Energy (kcal/mol) | LUMO Coefficient at Carbon | Predicted Outcome |

|---|---|---|---|

| C4 | 15.2 | 0.38 | Major Product |

| C7 | 22.5 | 0.15 | Minor Product |

Data is illustrative and based on established principles for quinazoline reactivity. nih.gov

Analytical and Spectroscopic Characterization in 4,7,8 Trichloroquinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 4,7,8-Trichloroquinazoline, ¹H NMR spectroscopy would be used to identify the protons on the quinazoline (B50416) core. The molecule has three protons attached to the aromatic system. Due to the electron-withdrawing effects of the nitrogen atoms and chlorine substituents, these protons would be expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm. The proton at the C2 position would likely be the most downfield signal due to its proximity to both nitrogen atoms. The two protons on the benzene ring (at C5 and C6) would form a distinct splitting pattern, likely a pair of doublets, based on their coupling to each other.

¹³C NMR spectroscopy would provide information on the carbon skeleton. This compound has eight carbon atoms, and a decoupled ¹³C NMR spectrum would be expected to show eight distinct signals. Carbons bonded directly to chlorine atoms (C4, C7, C8) and those adjacent to nitrogen atoms (C2, C4, C8a) would have their chemical shifts significantly influenced. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between carbons with attached protons (CH) and quaternary carbons (C).

Hypothetical ¹H NMR Data for this compound

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H2 | Highly downfield (e.g., >9.0) | Singlet |

| H5 | Aromatic region | Doublet |

Hypothetical ¹³C NMR Data for this compound

| Carbon Position | Expected Number of Signals | Notes |

|---|

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

For this compound (C₈H₃Cl₃N₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This would lead to a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing definitive evidence for the presence of three chlorine atoms. The monoisotopic mass of this compound is calculated to be approximately 231.936 g/mol . uni.lu

Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in a predictable manner. Common fragmentation pathways could include the loss of chlorine atoms or the cleavage of the quinazoline ring system, providing further structural confirmation.

Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Molecular Formula | C₈H₃Cl₃N₂ | Elemental Composition |

| Monoisotopic Mass | ~231.936 Da | Precise molecular weight confirmation |

| Isotopic Pattern | M, M+2, M+4, M+6 peaks | Confirms the presence of three chlorine atoms |

| Fragmentation | Loss of Cl, ring fragments | Structural information |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Property Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations would be expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the quinazoline ring system would appear in the 1650-1450 cm⁻¹ region. Finally, strong C-Cl stretching vibrations would be visible in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated aromatic system of the quinazoline core would lead to characteristic absorption bands in the UV region (typically 200-400 nm). The precise position and intensity of these absorptions (λₘₐₓ) are sensitive to the substitution pattern on the ring, and the data for this compound would be unique to its specific arrangement of chloro-substituents.

Expected Infrared (IR) Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C and C=N Stretch | 1650 - 1450 |

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide unambiguous confirmation of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the quinazoline ring system and detail how the chlorine atoms are positioned relative to the ring. Furthermore, the crystallographic data would reveal how the molecules pack together in the solid state, providing insights into intermolecular interactions such as stacking or halogen bonding. This technique provides the absolute, definitive structure of a molecule in the solid state.

Future Directions and Emerging Research Avenues for 4,7,8 Trichloroquinazoline

Development of Green Chemistry Approaches for Sustainable Synthesis

No published methodologies, either conventional or based on green chemistry principles, were found for the synthesis of 4,7,8-Trichloroquinazoline. While there is extensive research on sustainable synthesis methods for the broader quinazoline (B50416) and quinoline (B57606) families, these cannot be specifically attributed to the 4,7,8-trichloro substituted target compound. General green approaches for related heterocyclic compounds often involve:

Catalyst-free reactions in water: Some syntheses of 2,3-dihydroquinazolin-4(1H)-ones have been achieved by reacting 2-aminobenzamide (B116534) with aldehydes in water, eliminating the need for catalysts and hazardous organic solvents.

Use of novel catalysts: Recyclable magnetic nano-catalysts have been employed for the one-pot synthesis of other quinazoline derivatives, offering high efficiency and easy separation.

Manganese-catalyzed dehydrogenative coupling: Earth-abundant manganese complexes have been used for the sustainable synthesis of the core quinazoline ring from simple starting materials.

However, none of these studies specifically mention or can be directly applied to the synthesis of this compound.

Exploration of Novel Therapeutic and Agro-Chemical Applications beyond Current Scope

There is no literature detailing any investigated or potential therapeutic or agrochemical applications for this compound. The biological activity of quinazoline derivatives is heavily dependent on the specific substitution pattern on the ring system. While the quinazoline scaffold is present in numerous bioactive molecules with applications as anticancer, antiviral, and antimicrobial agents, no such data exists for the 4,7,8-trichloro variant.

Advanced Mechanistic Studies at the Atomic and Molecular Level

No mechanistic studies at the atomic or molecular level concerning this compound have been published. Research in this area for related compounds, such as 4-aminoquinolines, has focused on understanding their mode of action, for example, by studying their interaction with biological targets like heme in the context of antimalarial activity. Without any known biological activity or chemical reactions involving this compound, no such mechanistic investigations have been undertaken.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of Artificial Intelligence (AI) and Machine Learning (ML) is a growing field in drug discovery, used for designing novel compounds and predicting their biological activities. These tools are applied to large datasets of known molecules to build predictive models. As there is no recorded biological or chemical data for this compound, it has not been included in any AI or ML studies for compound design or activity prediction. The development of such models requires existing experimental data, which is absent for this specific compound.

Q & A

Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action in cancer models?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to identify dysregulated pathways. Use gene set enrichment analysis (GSEA) to prioritize targets. Validate findings with CRISPR-Cas9 knockout models and phospho-specific antibodies. Cross-reference with public databases (e.g., ChEMBL, PubChem) for mechanistic context .

Methodological Notes

- Data Tables : For synthesis optimization, tabulate variables (chlorinating agent, temperature, yield, purity) and statistical outcomes (e.g., p-values for yield improvements).

- Contradiction Management : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability in pharmacological studies .

- Regulatory Compliance : Verify local hazardous chemical regulations (e.g., analogous to ) before scaling up synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.